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Compound of Interest

Compound Name: 4-(2-Methylphenyl)benzonitrile

Cat. No.: B060954 Get Quote

** chercheurs, scientifiques et professionnels du développement de médicaments, ce guide

technique approfondi explore la structure cristalline du 4-(2-méthylphényl)benzonitrile. Malgré

des recherches approfondies dans les bases de données cristallographiques publiques, y

compris la Cambridge Structural Database (CSD), la structure cristalline déterminée

expérimentalement pour le 4-(2-méthylphényl)benzonitrile (CAS : 189828-30-6) n'est pas

disponible dans le domaine public au moment de la rédaction de ce document.

Cependant, une analyse structurale détaillée a été publiée pour son isomère proche, le 2-(4-

méthylphényl)benzonitrile (également C14H11N).[1] Ce document fournira une analyse

technique complète de la structure cristalline de cet isomère comme point de référence

pertinent. Il est crucial de noter que les données présentées ci-dessous appartiennent au 2-(4-

méthylphényl)benzonitrile et non au 4-(2-méthylphényl)benzonitrile.

Structure moléculaire et données
cristallographiques du 2-(4-
méthylphényl)benzonitrile
La détermination de la structure par cristallographie aux rayons X sur monocristal du 2-(4-

méthylphényl)benzonitrile révèle des informations précieuses sur sa conformation moléculaire

et son empilement cristallin.

Données cristallographiques

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b060954?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC3151968/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b060954?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Le composé cristallise dans le système orthorhombique. Les paramètres détaillés de la maille

élémentaire et les conditions de collecte des données sont résumés dans le tableau 1.

Paramètre Valeur

Formule chimique C₁₄H₁₁N

Masse molaire 193.24 g/mol

Système cristallin Orthorhombique

Groupe d'espace P2₁2₁2₁

a 7.6726 (4) Å

b 11.4037 (5) Å

c 12.2426 (5) Å

Volume 1071.18 (9) Å³

Z 4

Température 173 K

Rayonnement Mo Kα (λ = 0.71073 Å)

R_int 0.017

R[F² > 2σ(F²)] 0.040

wR(F²) 0.105

Tableau 1 : Données cristallographiques et

détails de l'affinement pour le 2-(4-

méthylphényl)benzonitrile.[1]

Géométrie moléculaire
La molécule de 2-(4-méthylphényl)benzonitrile est constituée de deux cycles benzéniques qui

ne sont pas coplanaires. L'angle dièdre entre les plans moyens des deux cycles benzéniques

est de 44.6 (7)°.[1] Cette torsion est une caractéristique conformationnelle significative de la

molécule. Les longueurs de liaison et les angles sont dans les plages attendues.[1]
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Empilement cristallin et interactions intermoléculaires
L'empilement cristallin du 2-(4-méthylphényl)benzonitrile est principalement stabilisé par de

faibles interactions intermoléculaires de type empilement π-π.[1] Les distances centroïde-

centroïde entre les cycles aromatiques adjacents sont de 3.8172 (12) Å et 3.9349 (12) Å.[1]

Protocoles expérimentaux
Cette section détaille les méthodologies pour la synthèse, la cristallisation et l'analyse par

diffraction des rayons X du 2-(4-méthylphényl)benzonitrile.

Synthèse
Une méthode de synthèse rapportée pour le 2-(4-méthylphényl)benzonitrile implique une

réaction de couplage de Suzuki entre le o-bromobenzonitrile et l'acide 4-

méthylbenzèneboronique. Le protocole général est le suivant :

À une solution de o-bromobenzonitrile (40 g) et d'acide 4-méthylbenzèneboronique (33 g)

dans du DME (2 litres) est ajouté du tétrakis(triphénylphosphine)palladium(0) (7.58 g).

Du carbonate de sodium (1M, 592 ml) est ensuite ajouté au mélange.

Le mélange est agité vigoureusement et chauffé à reflux pendant 18 heures.

Le solvant est éliminé sous vide.

Le résidu est réparti entre de l'éther (800 ml) et du carbonate de sodium (1M, 800 ml).

La phase aqueuse est extraite avec de l'éther (3 x 400 ml).

Les phases organiques combinées sont séchées et concentrées sous vide.

Le produit brut est cristallisé à partir d'un système de solvants en utilisant du charbon actif

comme agent décolorant pour obtenir le produit pur.

Cristallisation
Des cristaux de qualité pour la diffraction des rayons X ont été obtenus par évaporation lente

d'une solution méthanolique du composé.
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Collecte et affinement des données de diffraction des
rayons X
La collecte des données a été réalisée sur un diffractomètre Oxford Diffraction Xcalibur Eos

Gemini.[1] Les données ont été collectées à une température de 173 K en utilisant un

rayonnement Mo Kα.[1] La structure a été résolue en utilisant SHELXS97 et affinée en utilisant

SHELXL97.[1] Les atomes d'hydrogène ont été placés dans des positions calculées et affinés

en utilisant un modèle mobile.[1]

Visualisations
Les diagrammes suivants illustrent le flux de travail expérimental pour la détermination de la

structure cristalline et une représentation schématique de la molécule.
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Figure 1 : Flux de travail expérimental pour la détermination de la structure cristalline du 2-(4-

méthylphényl)benzonitrile.

Figure 2 : Représentation schématique de la structure moléculaire du 2-(4-

méthylphényl)benzonitrile.

En conclusion, bien que la structure cristalline du 4-(2-méthylphényl)benzonitrile reste à

déterminer, l'analyse détaillée de son isomère, le 2-(4-méthylphényl)benzonitrile, fournit des

informations structurales précieuses qui peuvent être utiles pour la modélisation moléculaire et

la compréhension des relations structure-propriété dans cette classe de composés.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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